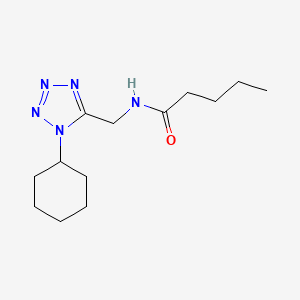
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pentanamide” is a compound that has been mentioned in the context of peptide research and therapeutics . It is a part of a class of compounds known as peptoids, which are α-peptide mimics where the backbone side chains attached to the α-carbon are moved to the backbone amide nitrogen atom .
Synthesis Analysis
The synthesis of this compound involves a solid phase synthesis of a cyclic peptoid bearing (1 H -tetrazol-5-yl)methyl as N-substituent . The monomeric Nosyl-protected N - (1-trityl-1 H -tetrazol-5-yl)methyl substituted glycine is used as a building block in the synthesis . This building block is accessed by a convenient synthesis involving a Click reaction of Nosyl-protected N - (cyanomethyl)glycine methyl ester and sodium azide .Wissenschaftliche Forschungsanwendungen
Reactions and Synthesis Applications
Chemical Transformations and Synthesis : Research has demonstrated various chemical reactions and synthesis processes involving compounds structurally related to "N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pentanamide". For example, studies on the formation of acylamines from primary carboxamides have been documented, showcasing the chemical reactivity of similar compounds in the presence of lead tetraacetate, highlighting their utility in synthesizing new chemical entities (Acott, Beckwith, & Hassanali, 1968).
Biological Evaluation : Compounds akin to "N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pentanamide" have been synthesized and evaluated for biological activities, such as angiotensin-II receptor antagonists. These studies often focus on the synthesis of novel compounds followed by their characterization and biological evaluation to determine potential therapeutic applications (Masood et al., 2023).
Pharmacological Potential
Anthelmintic Properties : There's research on derivatives structurally related to "N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pentanamide" displaying significant anthelmintic (anti-parasitic) properties. These studies aim to explore simplified molecules based on existing drugs to discover novel anthelmintic agents, offering insights into their potential applications in treating parasitic infections (Silva et al., 2022).
Antimicrobial Activity
Antibacterial and Antifungal Activities : The exploration of new compounds, including tetrazole derivatives, for their antimicrobial properties has been a significant area of research. These studies involve the synthesis of novel molecules and their subsequent testing against various microbial strains to evaluate their potential as new antimicrobial agents (El-Sayed, Abdel Megeid, & Abbas, 2011).
Environmental and Agricultural Applications
Sustained Release in Agriculture : Research into polymeric and solid lipid nanoparticles for the sustained release of agrochemicals has implications for compounds like "N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pentanamide". These studies focus on developing carrier systems for agrochemicals to improve their delivery, reduce environmental impact, and increase efficacy (Campos et al., 2015).
Eigenschaften
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O/c1-2-3-9-13(19)14-10-12-15-16-17-18(12)11-7-5-4-6-8-11/h11H,2-10H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMFVPAVLLHXSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=NN=NN1C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pentanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B2475878.png)
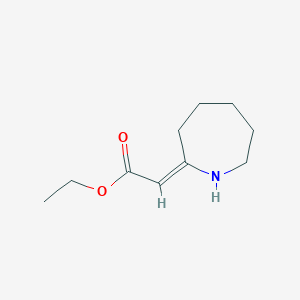
![4-Pyrazol-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2475881.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-methylphenyl)sulfanylpurine-2,6-dione](/img/structure/B2475884.png)
![7-(furan-2-yl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2475885.png)
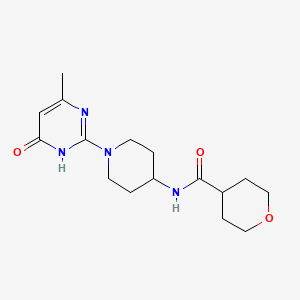
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid hydrochloride](/img/structure/B2475889.png)
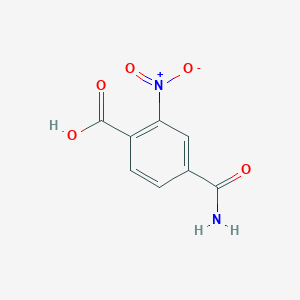
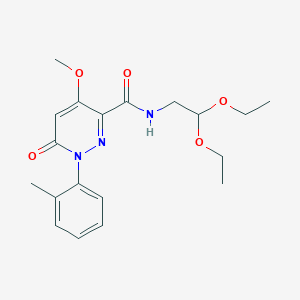
![3-[4-Methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxochromen-3-yl]propanoic acid](/img/structure/B2475893.png)
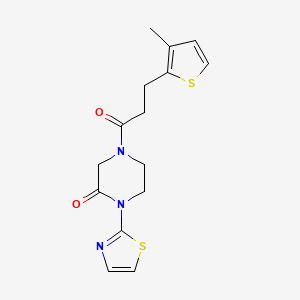
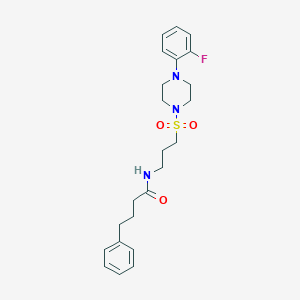
![2-methyl-9-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2475897.png)
![N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2475901.png)